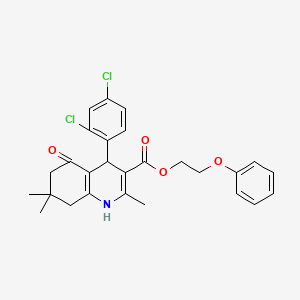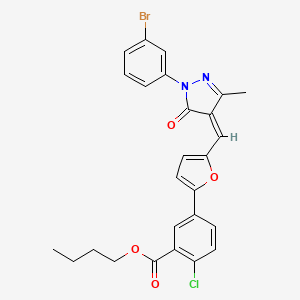
(2E)-N,N-dibenzyl-3-(4-methoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N,N-ジベンジル-3-(4-メトキシフェニル)プロプ-2-エンアミドは、アミド類に属する有機化合物です。メトキシフェニル基とジベンジルアミン部分をプロペナミド骨格に有しているのが特徴です。
製造方法
合成経路と反応条件
(2E)-N,N-ジベンジル-3-(4-メトキシフェニル)プロプ-2-エンアミドの合成は、一般的に、4-メトキシベンズアルデヒドとマロン酸をピリジンなどの塩基の存在下で反応させ、4-メトキシケイ皮酸を生成することから始まります 。 この中間体は、塩化チオニルを用いて酸塩化物に変換されます。 最後の段階では、酸塩化物をジベンジルアミンと反応させて、目的のアミド生成物を得ます 。
工業的生産方法
(2E)-N,N-ジベンジル-3-(4-メトキシフェニル)プロプ-2-エンアミドの具体的な工業的生産方法は、よく文書化されていませんが、一般的なアプローチは、実験室規模の合成手順をスケールアップすることです。 これには、収率と純度を最大化するために、温度や溶媒の選択などの反応条件を最適化することが含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-DIBENZYL-3-(4-METHOXYPHENYL)-2-PROPENAMIDE typically involves the reaction of (E)-3-(4-methoxyphenyl)acrylic acid with dibenzylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for (E)-N,N-DIBENZYL-3-(4-METHOXYPHENYL)-2-PROPENAMIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
反応の種類
(2E)-N,N-ジベンジル-3-(4-メトキシフェニル)プロプ-2-エンアミドは、次のような様々な化学反応を起こす可能性があります。
酸化: メトキシ基は、ヒドロキシル基に酸化される可能性があります。
還元: プロペナミド骨格の二重結合は、飽和アミドに還元される可能性があります。
置換: メトキシ基は、適切な条件下で他の官能基に置換される可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用できます。
還元: パラジウム炭素 (Pd/C) を用いた触媒的水素化は、一般的な方法です。
置換: 水素化ナトリウム (NaH) やハロアルカンなどの試薬を用いて、求核置換反応を行うことができます。
主な生成物
酸化: 4-ヒドロキシフェニル誘導体の生成。
還元: N,N-ジベンジル-3-(4-メトキシフェニル)プロピオンアミドの生成。
置換: 使用する求核剤に応じて、様々な置換アミドが生成されます。
科学研究への応用
(2E)-N,N-ジベンジル-3-(4-メトキシフェニル)プロプ-2-エンアミドは、科学研究でいくつかの用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について研究されています。
医学: 既知の生物活性化合物と構造が類似していることから、薬物候補としての可能性が調査されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
(E)-N,N-DIBENZYL-3-(4-METHOXYPHENYL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
(2E)-N,N-ジベンジル-3-(4-メトキシフェニル)プロプ-2-エンアミドの作用機序は、十分に解明されていません。 構造に基づいて、水素結合と疎水性相互作用を通じて、生体標的に相互作用すると考えられます。 メトキシフェニル基は、特定の酵素や受容体への結合を促進する可能性があり、ジベンジルアミン部分は、親油性と膜透過性を高める可能性があります。
類似化合物の比較
類似化合物
N,N-ジベンジル-3-(4-ヒドロキシフェニル)プロプ-2-エンアミド: メトキシ基の代わりにヒドロキシル基を持つ類似の構造。
N,N-ジベンジル-3-(4-クロロフェニル)プロプ-2-エンアミド: メトキシ基の代わりに塩素原子を持つ化合物。
N,N-ジベンジル-3-(4-メチルフェニル)プロプ-2-エンアミド: メトキシ基の代わりにメチル基を持つ化合物。
独自性
(2E)-N,N-ジベンジル-3-(4-メトキシフェニル)プロプ-2-エンアミドは、化学反応性や生物活性を左右する可能性のあるメトキシ基の存在によって、他の化合物とは異なります。 メトキシ基は、水素結合に関与し、化合物の溶解性や生体標的との相互作用に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
(E)-3-(4-Methoxyphenyl)acrylic acid: Shares the 4-methoxyphenyl group but lacks the amide and benzyl groups.
(E)-N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide: Contains a similar propenamide structure but with different substituents.
Uniqueness
(E)-N,N-DIBENZYL-3-(4-METHOXYPHENYL)-2-PROPENAMIDE is unique due to the presence of both benzyl groups and the 4-methoxyphenyl group, which confer specific chemical and biological properties. These structural features enable the compound to interact with a diverse range of molecular targets, making it a versatile compound for various applications.
特性
分子式 |
C24H23NO2 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
(E)-N,N-dibenzyl-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C24H23NO2/c1-27-23-15-12-20(13-16-23)14-17-24(26)25(18-21-8-4-2-5-9-21)19-22-10-6-3-7-11-22/h2-17H,18-19H2,1H3/b17-14+ |
InChIキー |
VOMVRKKXSHTKBS-SAPNQHFASA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
正規SMILES |
COC1=CC=C(C=C1)C=CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4-nitrophenol](/img/structure/B11693191.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11693197.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B11693198.png)



![N'-[(E)-(2-Bromophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693213.png)
![2-methoxy-4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]-3-nitrophenyl acetate](/img/structure/B11693222.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(4-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693223.png)
![2-amino-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11693236.png)


![N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11693254.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11693265.png)
